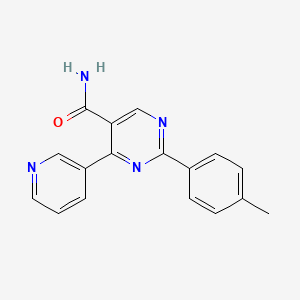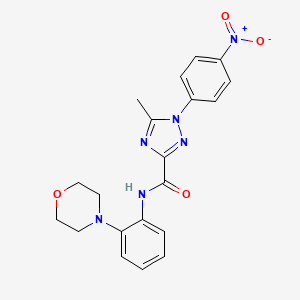![molecular formula C15H15N5OS B3134206 1-Phenyl-3-methyl-5-hydroxy-1'-thiourido-3'-methyl[4,5']bipyrazole CAS No. 400077-90-9](/img/structure/B3134206.png)
1-Phenyl-3-methyl-5-hydroxy-1'-thiourido-3'-methyl[4,5']bipyrazole
Overview
Description
1-Phenyl-3-methyl-5-hydroxy-1’-thiourido-3’-methyl[4,5’]bipyrazole is a complex organic compound with a unique structure that includes both pyrazole and thiourea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-methyl-5-hydroxy-1’-thiourido-3’-methyl[4,5’]bipyrazole typically involves the reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine. This reaction is carried out under solvent-less conditions, which not only reduces the reaction time to approximately 1.5 hours but also simplifies the workup procedures . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the product.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-methyl-5-hydroxy-1’-thiourido-3’-methyl[4,5’]bipyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiol derivatives.
Scientific Research Applications
1-Phenyl-3-methyl-5-hydroxy-1’-thiourido-3’-methyl[4,5’]bipyrazole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-methyl-5-hydroxy-1’-thiourido-3’-methyl[4,5’]bipyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: A structurally similar compound with a pyrazole ring but lacking the thiourea moiety.
1,3-Dimethyl-5-pyrazolone: Another related compound with two methyl groups on the pyrazole ring.
Uniqueness
1-Phenyl-3-methyl-5-hydroxy-1’-thiourido-3’-methyl[4,5’]bipyrazole is unique due to the presence of both pyrazole and thiourea functionalities, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-5-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)pyrazole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-9-8-12(20(17-9)15(16)22)13-10(2)18-19(14(13)21)11-6-4-3-5-7-11/h3-8,18H,1-2H3,(H2,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEIYBMJLUEKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=CC=C3)C)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-acetyl-1-[(E)-1-[(Z)-3-ethoxy-3-oxoprop-1-enyl]sulfanylprop-1-en-2-yl]-2,3-dihydropyrrolo[1,2-a]imidazole-7-carboxylate](/img/structure/B3134127.png)
![3-[1-(4-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3134129.png)
![5-[1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3134132.png)
![5-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B3134135.png)


![1-{3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3134179.png)
![(5E)-N-[(2,4-dichlorophenyl)methoxy]-5H-indeno[1,2-b]pyridin-5-imine](/img/structure/B3134190.png)
![2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3134211.png)



![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-methyl-1H-imidazole-2-carbohydrazide](/img/structure/B3134231.png)

